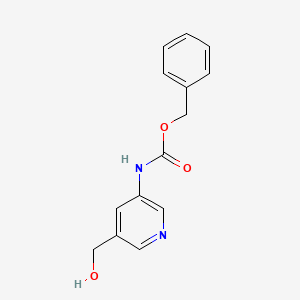

Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C14H14N2O3/c17-9-12-6-13(8-15-7-12)16-14(18)19-10-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,16,18) |

InChI Key |

UZDWKJGJXDXDEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

[1]

Chemical Identity & Structural Analysis[1][2][3]

Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a orthogonally protected pyridine intermediate.[1] It features a pyridine core substituted at the 3-position with a benzyloxycarbonyl (Cbz/Z) protected amine and at the 5-position with a primary hydroxymethyl group.[1] This specific substitution pattern (3,5-disubstituted pyridine) is highly valued in medicinal chemistry for its ability to vector substituents into specific binding pockets while maintaining a favorable physicochemical profile.[1]

| Property | Detail |

| IUPAC Name | Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| Core Scaffold | Pyridine (Heteroaromatic) |

| Functional Group A | Carbamate (Cbz): Protects the amine; removable via hydrogenolysis ( |

| Functional Group B | Hydroxymethyl ( |

| Predicted LogP | ~1.8 (Lipophilic, drug-like range) |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |

Structural Logic & Reactivity

The molecule is designed as a "linker-ready" scaffold .

-

The Pyridine Nitrogen: Provides a hydrogen bond acceptor (

due to electron-withdrawing substituents), modulating solubility and metabolic stability compared to phenyl analogues.[1] -

The Cbz Group: Provides steric bulk and lipophilicity, stabilizing the amine against oxidation during synthetic workups. It is orthogonal to acid-labile groups (like Boc) or base-labile groups (like Fmoc).[1]

-

The Hydroxymethyl Group: The primary alcohol is the "active" site for immediate elaboration. It can be converted to a mesylate/halide for

reactions or oxidized to an aldehyde for reductive amination.

Synthesis Pathways[4][5][6]

The synthesis requires careful sequencing to prevent chemoselectivity issues, particularly the reduction of the ester in the presence of the carbamate. The most robust route involves Reduction-First followed by Protection .

Route A: The "Reduction-First" Strategy (Recommended)

This pathway avoids the risk of reducing the Cbz group (which can be reduced to an N-methyl group by strong hydrides like

Step 1: Reduction of Methyl 5-aminonicotinate The starting material, methyl 5-aminonicotinate, is reduced to the amino-alcohol.[1]

-

Reagent: Lithium Aluminum Hydride (

) or Sodium Borohydride ( -

Conditions: THF,

to RT.

Step 2: Selective N-Protection

The resulting 3-amino-5-hydroxymethylpyridine is reacted with Benzyl Chloroformate (

-

Reagent: Benzyl chloroformate (

).[1] -

Base: Sodium Bicarbonate (

) or Pyridine.[1] -

Solvent:

or -

Selectivity: The aromatic amine is more nucleophilic than the alcohol under controlled conditions, but O-acylation is a risk. Mild bases and stoichiometric control favor N-acylation.[1] If O-acylation occurs, mild basic hydrolysis (

) selectively cleaves the ester (carbonate) while leaving the carbamate intact.[1]

Figure 1: Recommended synthetic workflow prioritizing chemoselectivity.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-(hydroxymethyl)pyridine

Self-validating Check: The disappearance of the ester peak (~3.9 ppm, s, 3H) and appearance of the methylene signal (~4.6 ppm, s, 2H) in

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Reaction: Suspend

(1.5 equiv) in anhydrous THF at -

Completion: Stir at RT for 4 hours. Monitor by TLC (10% MeOH/DCM).[1]

-

Quench: Fieser workup (

mL -

Isolation: Filter precipitate, dry filtrate over

, and concentrate. Yields are typically 85-90%.[1]

Protocol 2: Cbz-Protection to Final Product

Critical Control Point: Maintain temperature

-

Solvation: Dissolve 3-Amino-5-(hydroxymethyl)pyridine (1.0 equiv) in 1:1 THF/Water saturated with

(3.0 equiv). -

Addition: Add Benzyl chloroformate (1.05 equiv) dropwise over 30 minutes at

. -

Workup: Stir for 2 hours. Extract with Ethyl Acetate (

).[1][3] Wash organic layer with Brine. -

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Characterization:

-

NMR (400 MHz, DMSO-

-

NMR (400 MHz, DMSO-

Applications in Medicinal Chemistry

This scaffold serves as a versatile "linker" unit in Fragment-Based Drug Discovery (FBDD) and PROTAC design.[1]

A. Functionalization Logic

The molecule allows for Divergent Synthesis :

-

Pathway X (Alcohol Activation): Convert

to -

Pathway Y (Amine Deprotection): Hydrogenolysis (

) removes the Cbz group, revealing the free amine for amide coupling.[1]

B. Pharmacophore Features[2][8]

-

Solubility: The pyridine nitrogen improves aqueous solubility compared to benzene analogues.

-

-Stacking: The aromatic system can engage in

Figure 2: Divergent reactivity profile for library generation.[1]

Safety & Handling

-

Hazards: Benzyl chloroformate is lachrymatory and corrosive. Pyridine derivatives can be toxic if inhaled or absorbed.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The carbamate is stable, but the primary alcohol is susceptible to slow oxidation if exposed to air/light over prolonged periods.

References

-

Synthesis of Pyridine Carbamates

- Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (General reference for Schotten-Baumann conditions and Cbz protection).

-

Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." (Standard reference for Cbz stability and removal).

-

Reduction of Nicotinates

-

Brown, H. C., & Krishnamurthy, S. (1979).[1] "Lithium aluminum hydride reduction of pyridine carboxylic esters." Journal of Organic Chemistry.

-

-

Analogous Compounds (Boc-Variant)

-

Cbz-Protection Methodologies

-

Heller, S. T., & Sarpong, R. (2011).[1] "Chemoselective esterification and amidation of carboxylic acids." Organic Letters.

-

Sources

- 1. PubChemLite - 3-pyridylmethyl n-[(1s,3s,4s)-1-benzyl-3-hydroxy-4-[[(2s)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate (C39H50N6O5S) [pubchemlite.lcsb.uni.lu]

- 2. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZYL N-(3-HYDROXYPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 4. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | C11H16N2O3 | CID 66545385 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate: A Core Intermediate in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic manipulation of molecular architecture is paramount to the successful development of novel therapeutic agents. The pyridine scaffold, a privileged structure in numerous FDA-approved drugs, continues to be a focal point for the design of targeted therapies.[1] This technical guide provides an in-depth exploration of a key synthetic intermediate, benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate. We will delve into a detailed, field-proven protocol for its synthesis via the protection of 3-amino-5-hydroxymethylpyridine with the versatile benzyloxycarbonyl (Cbz) group. Furthermore, this guide will illuminate the critical role of this intermediate as a cornerstone in the construction of sophisticated molecules, particularly in the burgeoning field of kinase inhibitor development for oncology.

Introduction: The Significance of the Cbz-Protected 3-Amino-5-hydroxymethylpyridine Moiety

The 3-amino-5-hydroxymethylpyridine core is a valuable building block in drug discovery due to its inherent structural features. The pyridine ring offers a bioisosteric replacement for a phenyl group, often improving solubility and providing a key hydrogen bond acceptor through the ring nitrogen.[2] The amino group at the 3-position and the hydroxymethyl group at the 5-position present two orthogonal points for synthetic elaboration, allowing for the construction of complex molecular scaffolds with precise control.

However, the nucleophilicity of the amino group necessitates a robust protection strategy to ensure regioselective reactions at other sites of the molecule. The benzyloxycarbonyl (Cbz) protecting group is an ideal choice for this purpose.[3] Introduced by Bergmann and Zervas in the 1930s, the Cbz group is stable under a wide range of reaction conditions, yet it can be readily removed under mild catalytic hydrogenolysis, conditions that are orthogonal to many other protecting groups.[4] This strategic protection unlocks the full potential of the 3-amino-5-hydroxymethylpyridine scaffold, paving the way for its incorporation into advanced pharmaceutical intermediates.

Synthesis of Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate: A Detailed Experimental Protocol

The following protocol describes a reliable and scalable method for the Cbz protection of 3-amino-5-hydroxymethylpyridine, adapted from established Schotten-Baumann conditions for aminopyridines.[4][5]

Reaction Scheme

Caption: Cbz protection reaction for 3-amino-5-hydroxymethylpyridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Amino-5-hydroxymethylpyridine | ≥98% | Commercially Available |

| Benzyl Chloroformate (Cbz-Cl) | ≥98% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Deionized Water (H₂O) | ||

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |

| Brine (saturated NaCl solution) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Step-by-Step Experimental Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-hydroxymethylpyridine (1.0 eq) in a 2:1 mixture of THF and water (to a concentration of approximately 0.2 M).

-

Addition of Base: To the stirred solution, add sodium bicarbonate (2.0 eq). Stir the mixture at room temperature until the base is fully dissolved. The use of a biphasic system with a mild inorganic base like sodium bicarbonate effectively neutralizes the HCl generated during the reaction without promoting side reactions.[5]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the highly reactive benzyl chloroformate.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise to the cooled and vigorously stirred suspension over 15-20 minutes. Maintaining a low temperature during the addition minimizes the formation of impurities.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The desired product is expected to be in the organic phase.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Characterization of Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity. The following table provides predicted analytical data based on the analysis of structurally similar compounds.[6][7][8]

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H, Ar-H), 8.10 (s, 1H, Ar-H), 7.80 (s, 1H, Ar-H), 7.40-7.30 (m, 5H, Ar-H of Cbz), 7.20 (br s, 1H, NH), 5.20 (s, 2H, O-CH₂-Ph), 4.70 (s, 2H, CH₂-OH), 2.50 (br s, 1H, OH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 153.5 (C=O), 145.0 (Ar-C), 143.0 (Ar-C), 136.0 (Ar-C), 135.5 (Ar-C), 130.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 67.0 (O-CH₂-Ph), 63.0 (CH₂-OH). |

| FT-IR (KBr, cm⁻¹) | 3350-3200 (O-H and N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1710-1690 (C=O stretch of carbamate), 1600, 1480 (Ar C=C stretch). |

| Mass Spectrometry (ESI+) | m/z: 259.1 [M+H]⁺, 281.1 [M+Na]⁺. |

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The strategic importance of benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate lies in its utility as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The Cbz-protected amino group allows for selective modification of the hydroxymethyl group, while the pyridine core serves as a critical pharmacophore for interaction with the kinase active site.[9][10]

Role in the Synthesis of PIM-1 and JNK Inhibitors

Proviral Integration site for Moloney murine leukemia virus (PIM-1) and c-Jun N-terminal kinase (JNK) are key regulators of cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[9][11] A significant number of potent and selective PIM-1 and JNK inhibitors feature a substituted pyridine scaffold.[1][12]

The benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate intermediate provides an ideal starting point for the synthesis of such inhibitors. The hydroxymethyl group can be readily converted to other functionalities, such as an ether or a secondary amine, to introduce diversity and optimize binding to the kinase active site. Following the construction of the desired molecular framework, the Cbz group can be cleanly removed via catalytic hydrogenolysis to unmask the amino group for further derivatization or to serve as a key interaction point with the target protein.[13]

Logical Workflow in Drug Development

Caption: Logical progression from the core intermediate to a drug candidate.

Conclusion

The Cbz-protected 3-amino-5-hydroxymethylpyridine, or benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate, represents a strategically vital intermediate in the arsenal of the modern medicinal chemist. Its synthesis, through a robust and scalable protocol, provides access to a versatile building block that combines the desirable features of the pyridine scaffold with the orthogonal protection afforded by the Cbz group. This guide has provided a comprehensive overview of its preparation, characterization, and, most importantly, its critical role in the development of targeted therapies such as PIM-1 and JNK kinase inhibitors. As the quest for more effective and selective drugs continues, the intelligent design and utilization of such core intermediates will undoubtedly remain at the forefront of pharmaceutical innovation.

References

- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. (2023, January 11).

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. (n.d.).

- Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.

- Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. (2020, December 15).

- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Taylor & Francis Online. (2017, January 18).

- Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. (n.d.).

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed. (2006, July 27).

- A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science. (n.d.).

- Mass Spectra of Nine Medicinal Carbam

- European Journal of Medicinal Chemistry. UPCommons. (n.d.).

- Benzylcarbam

- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv

- Protocol for the Deprotection of the Benzyl Carbam

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. (2024, January 4).

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. (n.d.).

- Benzyl carbamate | C8H9NO2 | CID 12136. PubChem. (n.d.).

- Cbz-Protected Amino Groups. Organic Chemistry Portal. (n.d.).

- Benzyl carbamate(621-84-1) IR Spectrum. ChemicalBook. (n.d.).

- Cbz-Protected Amino Groups. Organic Chemistry Portal. (2019, October 2).

- Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org. (2023, June 1).

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025, July 31).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (2022, February 9).

- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam

- Benzyl (5-hydroxypentyl)

- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. (2023, July 13).

- Introducing Our Latest Benzylcarbamate Derivatives at InnoPeptiChem. InnoPeptiChem. (2024, September 10).

- Benzyl-N-[4-(2-hydroxyethyl)

Sources

- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate emerges as a highly versatile intermediate, embodying key structural features that are sought after by researchers and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this valuable compound, offering insights into its utility as a cornerstone for the construction of complex molecular architectures.

The core of this molecule, a 3-amino-5-(hydroxymethyl)pyridine scaffold, is a privileged structure in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, often imparts improved solubility and metabolic stability to a drug candidate.[1] The strategic placement of the amino and hydroxymethyl groups at the 3- and 5-positions, respectively, provides two orthogonal points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The benzyloxycarbonyl (Cbz) protecting group on the amino functionality is a classic and robust choice, offering stability under a range of reaction conditions while being readily removable under mild, non-acidic, and non-basic conditions, thus preserving the integrity of sensitive functional groups elsewhere in the molecule. This guide will delve into the practical aspects of working with Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate, from its synthesis and purification to its characterization and strategic deployment in synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule. While experimentally determined data for Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate is not extensively published, we can infer its key characteristics based on its constituent parts and data from analogous structures.

| Property | Predicted/Estimated Value | Rationale/Comments |

| Molecular Formula | C₁₄H₁₄N₂O₃ | Derived from its chemical structure. |

| Molecular Weight | 258.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for benzyl carbamate derivatives.[2] |

| Melting Point (°C) | 100 - 120 | Estimated based on similar Cbz-protected aminopyridines and benzyl carbamates. The exact value is sensitive to crystalline form and purity. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. | The aromatic and carbamate portions suggest solubility in common organic solvents, while the pyridine nitrogen and hydroxyl group may impart limited aqueous solubility. |

| pKa | ~3-4 (pyridine nitrogen) | The pyridine nitrogen is expected to be basic. The carbamate N-H is generally not considered basic. |

| LogP | 1.5 - 2.5 | Estimated based on the contributions of the benzyl, carbamate, and hydroxymethylpyridine moieties. |

Structural Elucidation:

The structure of Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate features a central pyridine ring with three substituents. The benzyloxycarbonyl group attached to the amine at the 3-position is crucial for modulating the reactivity of the amine and for enabling sequential chemical transformations. The hydroxymethyl group at the 5-position serves as a valuable handle for further functionalization, for example, through etherification, esterification, or oxidation to an aldehyde or carboxylic acid.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate is a straightforward procedure involving the protection of the primary amino group of (5-aminopyridin-3-yl)methanol with benzyl chloroformate. The following protocol is a representative method based on well-established procedures for the Cbz-protection of amines.

Reaction Scheme:

A representative synthetic workflow.

Materials and Reagents:

-

(5-aminopyridin-3-yl)methanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (5-aminopyridin-3-yl)methanol (1.0 equivalent). Dissolve the starting material in a mixture of THF and water (e.g., a 2:1 or 1:1 v/v ratio).

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.0-3.0 equivalents) to the stirred solution. The base is crucial to neutralize the HCl byproduct of the reaction.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (1.05-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, add water to the reaction mixture to dissolve any remaining inorganic salts. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane as the eluent, to afford the pure Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate.

Analytical Characterization: Spectroscopic Signature

The identity and purity of the synthesized Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate should be confirmed by standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the hydroxymethyl group, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), with coupling patterns indicative of their relative positions.

-

Hydroxymethyl Protons: A singlet or a triplet (if coupled to the hydroxyl proton) for the -CH₂OH protons (typically δ 4.5-5.0 ppm) and a broad singlet for the -OH proton.

-

Cbz Group Protons: A singlet for the benzylic -CH₂- protons (typically δ 5.0-5.3 ppm) and a multiplet for the phenyl protons (typically δ 7.2-7.5 ppm).

-

Carbamate N-H: A broad singlet (typically δ 6.5-8.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide confirmatory evidence of the structure.

-

Pyridine Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

-

Hydroxymethyl Carbon: A signal for the -CH₂OH carbon (typically δ 60-65 ppm).

-

Cbz Group Carbons: A signal for the carbonyl carbon of the carbamate (typically δ 155-160 ppm), a signal for the benzylic carbon (typically δ 65-70 ppm), and signals for the phenyl carbons (typically δ 125-140 ppm).

-

2. Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

O-H Stretch: A broad peak around 3200-3500 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp peak around 1690-1720 cm⁻¹.[3]

-

C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.[3]

-

C-O Stretch: A peak in the region of 1000-1300 cm⁻¹.[3]

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion would be at m/z 259.27.

Applications in Medicinal Chemistry and Drug Development

Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate is a valuable building block in drug discovery due to the convergence of several key features. The strategic placement of functional groups on the pyridine ring allows for diverse synthetic elaborations, making it a versatile scaffold for the synthesis of libraries of compounds for biological screening.

1. Scaffold for Kinase Inhibitors:

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The hydroxymethyl group can be further functionalized to interact with other regions of the ATP binding pocket, thereby enhancing potency and selectivity.

2. Intermediate for Complex Heterocycle Synthesis:

The hydroxymethyl and protected amine functionalities serve as handles for the construction of more complex heterocyclic systems. For example, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in cyclization reactions. The Cbz-protected amine can be deprotected and acylated or alkylated to introduce further diversity.

3. Modulation of Physicochemical Properties:

The hydroxymethylpyridine moiety can improve the aqueous solubility and overall physicochemical profile of a lead compound, which is a critical aspect of drug development. The ability to fine-tune these properties through modifications at this position is a significant advantage.

Illustrative Synthetic Utility Workflow:

A logical workflow for the utilization of the title compound in drug discovery.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Benzyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate represents a strategically designed building block that offers a wealth of opportunities for medicinal chemists. Its combination of a Cbz-protected amine and a hydroxymethyl group on a pyridine scaffold provides the synthetic flexibility required for the efficient construction of diverse and complex molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable researchers and drug development professionals to fully leverage the potential of this valuable intermediate in their quest for novel therapeutic agents.

References

-

Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A. Benzyl hydroxymethyl carbamate (1). Retrieved from [Link]

-

SYNLETT. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

-

NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. Retrieved from [Link]

-

Princeton BioMolecular Research. (n.d.). Building Blocks. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl n-(hydroxymethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). 3-pyridylmethyl n-[(1s,3s,4s)-1-benzyl-3-hydroxy-4-[[(2s)-2-[[(6-isopropyl-2-pyridyl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate. Retrieved from [Link]

-

MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Benzyl (5-hydroxypentyl)carbamate 82077. Retrieved from [Link]

-

ChemSrc. (2025, September 30). benzyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate. Retrieved from [Link]

Sources

Technical Profile: 5-(Hydroxymethyl)pyridin-3-yl Carbamic Acid Benzyl Ester

The following technical guide provides an in-depth analysis of 5-(hydroxymethyl)pyridin-3-yl carbamic acid benzyl ester , a specialized pyridine scaffold used in medicinal chemistry.

A Bifunctional Pyridine Scaffold for Medicinal Chemistry[1]

Executive Summary

5-(Hydroxymethyl)pyridin-3-yl carbamic acid benzyl ester (also known as Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate ) is a versatile heterocyclic intermediate.[1] It features a 3,5-disubstituted pyridine core with two distinct functional "handles":[1]

-

C-3 Carbamate (Protected Amine): A nitrogen atom protected by a benzyloxycarbonyl (Cbz) group, serving as a masked amine that is stable to acidic and oxidative conditions but cleavable via hydrogenolysis.[1]

-

C-5 Hydroxymethyl Group: A primary alcohol that can be oxidized to an aldehyde, converted to a leaving group (halide/mesylate), or used as a nucleophile in ether synthesis.[1]

This orthogonality makes the compound a critical "linker" or "scaffold" in the synthesis of PROTACs , kinase inhibitors , and fragment-based drug discovery (FBDD) libraries.[1]

Chemical Identity & Properties

While the specific CAS registry number for the fully protected title compound is not widely indexed in public commercial databases, it is synthesized directly from the commercially available precursor (5-aminopyridin-3-yl)methanol .[1]

Key Chemical Data

| Property | Description |

| Systematic Name | Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate |

| Primary Precursor CAS | 443649-18-1 (for (5-aminopyridin-3-yl)methanol) |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.28 g/mol |

| Core Structure | 3,5-Disubstituted Pyridine |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1] |

| Appearance | Typically a white to off-white solid.[1] |

Structural Analysis

The molecule consists of a central pyridine ring. The electron-deficient nature of the pyridine ring makes the C-3 amine less nucleophilic than a typical aniline, requiring specific conditions for functionalization.[1] The C-5 hydroxymethyl group provides a handle for expanding the carbon skeleton.[1]

Synthetic Protocol (Authoritative Guide)

Since the title compound is often prepared in situ or as a custom intermediate, the following protocol describes its synthesis from the primary precursor (5-aminopyridin-3-yl)methanol (CAS 443649-18-1) .

Reaction Overview

The synthesis involves the selective N-acylation of the 3-amino group with benzyl chloroformate (Cbz-Cl).[1] A key challenge is avoiding O-acylation of the hydroxymethyl group.[1]

Reagents:

-

Substrate: (5-Aminopyridin-3-yl)methanol (1.0 equiv)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)[1]

-

Base: Sodium Bicarbonate (NaHCO₃) or Pyridine[1]

-

Solvent: THF/Water (Schotten-Baumann conditions) or DCM (anhydrous)[1]

Step-by-Step Methodology

-

Preparation: Dissolve (5-aminopyridin-3-yl)methanol (1.0 equiv) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Cool the solution to 0°C in an ice bath.

-

Expert Insight: The biphasic basic system buffers the HCl generated during the reaction and favors reaction at the nitrogen over the oxygen due to the higher nucleophilicity of the amine in this pH range.

-

-

Addition: Dropwise add benzyl chloroformate (1.05 equiv) over 15–20 minutes. Vigorous stirring is essential to ensure mixing in the biphasic system.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Checkpoint: If bis-acylation (N,O-di-Cbz) is observed, treat the crude mixture with LiOH (2.0 equiv) in MeOH/H₂O for 30 minutes to selectively hydrolyze the carbonate (ester) back to the alcohol, leaving the carbamate (amide) intact.[1]

-

-

Workup: Dilute with EtOAc and separate the layers. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM) to yield the title compound as a white solid.

Visual Synthesis Workflow

Figure 1: Synthesis pathway for 5-(hydroxymethyl)pyridin-3-yl carbamic acid benzyl ester from its amino-alcohol precursor.

Applications in Drug Discovery

This scaffold is highly valued for its ability to serve as a "linker hub" in complex drug molecules.

Fragment-Based Drug Discovery (FBDD)

The pyridine ring is a common bioisostere for phenyl rings, offering improved solubility and hydrogen-bonding potential.[1] The Cbz group can be removed to reveal the free amine, which can then be coupled to diverse carboxylic acids to generate libraries of amides.

PROTAC Linker Synthesis

The hydroxymethyl group is a prime handle for attaching the "linker" chain of a PROTAC (Proteolysis Targeting Chimera).[1]

-

Activation: The alcohol is converted to a mesylate or bromide.

-

Coupling: It is then reacted with a PEG chain or alkyl linker.

-

Warhead Attachment: The Cbz group is removed, and the resulting amine is coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]

Kinase Inhibitor Design

3,5-Disubstituted pyridines often bind in the hinge region of kinases.[1] This intermediate allows researchers to install the "hinge binder" (the pyridine nitrogen) while extending vectors into the solvent-exposed region (via the C-5 position) and the hydrophobic pocket (via the C-3 amine).[1]

Functionalization Logic

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.[1]

Safety & Handling

-

Pyridine Toxicity: Pyridine derivatives can be toxic if inhaled or absorbed through the skin. Use a fume hood and nitrile gloves.

-

Benzyl Chloroformate (Cbz-Cl): Highly reactive, lachrymator, and corrosive.[1] Reacts with water to form HCl. Handle in anhydrous conditions or well-ventilated areas.[1]

-

Storage: The carbamate is generally stable at room temperature but should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the hydroxymethyl group.[1]

References

-

Precursor Identity: Sigma-Aldrich. "(5-Aminopyridin-3-yl)methanol Product Sheet."[1] CAS 443649-18-1.[1][2][3][4][5][6][7][8][9][10]

-

General Cbz Protection Protocol: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for amine protection).

-

Pyridine Functionalization: Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley. (Context for pyridine reactivity).

-

Related Synthesis (Analogous): National Institutes of Health (PMC).[1] "Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines." (Demonstrates functionalization of 3-amino-5-hydroxymethylpyridine derivatives).

Sources

- 1. PubChemLite - (1-{(1s,3s)-1-benzyl-2-hydroxy-3-[3-methyl-2-(pyridin-3-ylmethoxycarbonylamino)-butanoylamino]-4-phenyl-butylcarbamoyl}-2-methyl-propyl)-carbamic acid pyridin-3-ylmethyl ester (C41H50N6O7) [pubchemlite.lcsb.uni.lu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Aminopyridine | lookchem [lookchem.com]

- 4. aablocks.com [aablocks.com]

- 5. (5-Aminopyridin-3-yl)methanol | 443649-18-1 [sigmaaldrich.com]

- 6. 3-AMINO-5-HYDROXYMETHYLPYRIDINE - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 7. (5-aminopyridin-3-yl)methanol, CasNo.443649-18-1 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 8. AB304195 | CAS 443649-18-1 – abcr Gute Chemie [abcr.com]

- 9. americanelements.com [americanelements.com]

- 10. echemi.com [echemi.com]

Navigating the Synthesis and Application of Cbz-Protected 3,5-Disubstituted Pyridine Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Disubstituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives playing a pivotal role in the development of a wide array of therapeutic agents.[1][2] Among these, 3,5-disubstituted pyridines represent a particularly valuable class of building blocks. This substitution pattern allows for the precise spatial orientation of functional groups, enabling tailored interactions with biological targets. The strategic incorporation of substituents at the 3 and 5 positions can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile synthetic routes to these key intermediates is of paramount importance to the drug discovery and development process.[3][4]

This in-depth technical guide focuses on Cbz-protected 3,5-disubstituted pyridine building blocks, providing a comprehensive overview of their synthesis, manipulation, and application. The Carboxybenzyl (Cbz) group serves as a crucial protecting group for nitrogen functionalities, offering stability under a range of reaction conditions while being readily removable when desired.[5][6] This guide will delve into the practical aspects of working with these building blocks, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Gatekeeper: Strategic Use of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the construction of complex molecules for drug development.[5][7] Its popularity stems from its stability across various chemical environments and the facility of its removal, most commonly through catalytic hydrogenation.[7] This deprotection method is advantageous due to the formation of benign byproducts, toluene and carbon dioxide, which simplifies the purification process.[7][8]

Cbz Protection of Aminopyridines: A Practical Approach

The introduction of the Cbz group onto an aminopyridine is typically achieved by reacting the aminopyridine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[9] The choice of base and reaction conditions is critical to prevent side reactions, such as the formation of an N-acylpyridinium salt where the Cbz-Cl reacts with the pyridine ring nitrogen.

Key Considerations for Cbz Protection:

-

Basicity and Nucleophilicity of the Aminopyridine: The position of the amino group on the pyridine ring influences its reactivity. For instance, 4-aminopyridine is generally more basic than 2-aminopyridine.

-

Choice of Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is often preferred to minimize the formation of the N-acylpyridinium salt. Common bases also include sodium bicarbonate and sodium carbonate.

-

Solvent and Temperature: The reaction is often carried out in aprotic solvents like dichloromethane (DCM) or under aqueous biphasic conditions.[5][10] Performing the reaction at lower temperatures (e.g., 0 °C) can help to control side reactions.

Synthetic Strategies for 3,5-Disubstituted Pyridine Cores

The construction of the 3,5-disubstituted pyridine core can be approached through various synthetic strategies. A common and powerful method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, on a dihalogenated pyridine scaffold.[11][12][13]

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[12][14][15] For the synthesis of 3,5-disubstituted pyridines, a 3,5-dihalopyridine serves as a common starting material.

Illustrative Workflow for Suzuki-Miyaura Coupling:

Caption: Stepwise Suzuki-Miyaura coupling for unsymmetrical 3,5-diarylpyridines.

This stepwise approach allows for the introduction of two different aryl or heteroaryl groups at the 3 and 5 positions, leading to the synthesis of unsymmetrically substituted pyridines.[12] The regioselectivity of the first coupling can sometimes be influenced by the electronic and steric nature of the substituents on the pyridine ring and the coupling partners.[16][17]

The Negishi Cross-Coupling Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[13][18] This reaction is known for its high functional group tolerance and the ability to couple sp, sp2, and sp3 hybridized carbon atoms.[13][19]

General Scheme for Negishi Coupling:

R-X + R'-ZnX' --(Pd or Ni catalyst)--> R-R'

Where:

-

R and R' are organic residues

-

X is a halide or triflate

-

X' is a halide

The Negishi coupling provides a powerful alternative to the Suzuki-Miyaura reaction for the synthesis of 3,5-disubstituted pyridines, particularly when organoboronic acids are unstable or difficult to prepare.

Experimental Protocols

Protocol 1: Cbz-Protection of 3-Amino-5-bromopyridine

Materials:

-

3-Amino-5-bromopyridine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-5-bromopyridine (1.0 eq) in DCM.

-

Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Cbz-protected 3-amino-5-bromopyridine

Materials:

-

Cbz-protected 3-amino-5-bromopyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a reaction flask, add Cbz-protected 3-amino-5-bromopyridine (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2.0 M).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of the Cbz Group: Releasing the Amine

The removal of the Cbz group is a critical final step in many synthetic sequences. The most common and efficient method for Cbz deprotection is catalytic hydrogenation.[7]

Catalytic Hydrogenation

This method involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[20] The reaction is clean, with the byproducts being toluene and carbon dioxide.[7]

General Reaction Scheme for Cbz Deprotection:

R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

Deprotection Mechanism Visualization:

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Negishi Coupling [organic-chemistry.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. pubs.acs.org [pubs.acs.org]

Solubility of Cbz-3-amino-5-hydroxymethylpyridine in organic solvents

Technical Guide: Solubility Profile & Handling of Cbz-3-amino-5-hydroxymethylpyridine

Part 1: Executive Summary & Molecular Analysis

Compound Identity:

-

Systematic Name: Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

-

Core Structure: Pyridine ring substituted at position 3 with a benzyloxycarbonyl (Cbz) protected amine and at position 5 with a hydroxymethyl group.

-

Chemical Nature: Amphiphilic solid.

Solubility Abstract: Cbz-3-amino-5-hydroxymethylpyridine exhibits a solubility profile dictated by the competition between its polar hydrogen-bonding motifs (hydroxymethyl group, carbamate N-H, pyridine nitrogen) and its lipophilic domains (benzyl ring, pyridine core). It generally displays high solubility in dipolar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), moderate solubility in polar protic solvents (Alcohols), and poor solubility in non-polar hydrocarbons (Hexane) and water (at neutral pH).

Critical Application Note: The pyridine nitrogen provides a basic center (pKa ~3–5 depending on substitution effects). Consequently, its aqueous solubility is highly pH-dependent, increasing significantly under acidic conditions due to protonation.

Part 2: Theoretical Solubility Profile

The following data categorizes solvent compatibility based on the compound's structural pharmacophore analysis and standard behavior of Cbz-protected aminopyridines.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Strong dipole-dipole interactions disrupt the crystal lattice; capable of accepting H-bonds from the hydroxyl and carbamate groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | Favorable dispersion forces (London) with the aromatic rings; excellent for extraction and chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble, especially upon heating. The hydroxyl group facilitates solvation, but the lipophilic Cbz group limits solubility at low temperatures (ideal for recrystallization). |

| Esters/Ethers | Ethyl Acetate, THF, Dioxane | Moderate | Good solubility for reaction processing; THF/Dioxane are often used as co-solvents with water during synthesis. |

| Aqueous | Water (pH 7), Brine | Poor/Insoluble | The lipophilic benzyl and pyridine rings dominate. The H-bonding potential is insufficient to overcome the lattice energy in neutral water. |

| Aqueous Acidic | 0.1M HCl, 1M Acetic Acid | Good | Protonation of the pyridine nitrogen forms a cationic pyridinium salt, drastically increasing aqueous solubility. |

| Non-Polar | Hexane, Heptane, Pentane | Insoluble | Lack of polarity prevents interaction with the compound's functional groups. Used as anti-solvents. |

Part 3: Experimental Determination Protocols

Since specific quantitative data (g/L) for this intermediate may vary by batch purity and crystalline polymorph, the following self-validating protocols are required to establish precise values for your specific lot.

Protocol A: Gravimetric Screening (Rapid Assessment)

Best for: Initial solvent selection for reactions or extractions.

-

Preparation: Weigh 10 mg of Cbz-3-amino-5-hydroxymethylpyridine into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).

-

Sparingly Soluble: Requires heating or 1-10 mL solvent.

-

Insoluble: Solid persists after 10 mL addition (< 1 mg/mL).

-

-

Thermal Stress: If insoluble at RT, heat to boiling point (or 80°C). If dissolved, cool slowly to check for recrystallization potential.

Protocol B: HPLC Saturation Method (Quantitative)

Best for: Formulation and precise physicochemical characterization.

-

Saturation: Add excess solid compound to 2 mL of the solvent in a crimp-top vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (ensure filter compatibility with solvent).

-

Dilution: Dilute the filtrate 100-fold with the mobile phase (e.g., Acetonitrile/Water).

-

Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard calibration curve.

Part 4: Application Context & Workflows

Purification Strategy (Recrystallization)

The "Moderate" solubility in alcohols and esters makes them ideal candidates for purification.

-

Single Solvent: Boiling Ethanol.[1] Dissolve at reflux, cool to 4°C.

-

Binary System: Dissolve in minimal DCM or warm Ethyl Acetate. Add Hexane (anti-solvent) dropwise until turbidity persists. Cool to induce crystallization.[1]

Reaction Solvent Selection

-

Oxidation (Alcohol to Aldehyde): Use DCM or DMSO . (e.g., MnO2 oxidation is heterogeneous in DCM; Swern oxidation requires DCM).

-

Alkylation (of the OH): Use DMF or THF with NaH base.

Visualization: Solubility Determination Workflow

Caption: Logical workflow for qualitative solubility screening and identification of recrystallization solvents.

Visualization: Purification Logic Tree

Caption: Decision tree for purifying Cbz-3-amino-5-hydroxymethylpyridine based on solubility behavior.

Part 5: References

-

Structural Analogs & Cbz Protection:

-

Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited tool in organic synthesis. Tetrahedron, 58(14), 2701-2724. (Provides mechanistic basis for carbamate solubility and stability).

-

Source:

-

-

Solubility of Pyridine Derivatives:

-

Jouyban, A. (2010).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility parameters of heterocyclic amines).

-

Source:

-

-

Experimental Protocols (Recrystallization):

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for solvent selection and recrystallization of aromatic amines).

-

Source:

-

-

Cbz-Amine Synthesis & Handling:

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Authoritative guide on handling, protecting, and deprotecting Cbz groups, including solvent compatibility).

-

Source:

-

Sources

Methodological & Application

Synthesis of Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate from 3-amino-5-hydroxymethylpyridine

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, chemoselective protocol for the N-benzyloxycarbonylation of a bifunctional aminopyridine building block using Schotten-Baumann conditions.

Introduction & Mechanistic Rationale

The compound 3-amino-5-hydroxymethylpyridine is a highly versatile building block in medicinal chemistry, featuring two distinct nucleophilic sites: an exocyclic primary aromatic amine and a primary aliphatic alcohol. The synthetic challenge lies in achieving absolute chemoselectivity—specifically, protecting the amine with a Carboxybenzyl (Cbz) group to form Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate without triggering O-acylation at the alcohol or reacting with the basic pyridine nitrogen.

To solve this, we employ modified Schotten-Baumann conditions , which are ubiquitous for the chemoselective N-acylation of amino alcohols[1]. By utilizing a biphasic solvent system (THF/H2O) and a mild base buffer (NaHCO₃), the reaction pH is strictly maintained between 8.0 and 9.0[2].

The Causality of Chemoselectivity:

-

Nucleophilicity vs. pH: At pH 8.5, the exocyclic aminopyridine (conjugate acid pKₐ ~6) is fully deprotonated and highly nucleophilic. In contrast, the primary aliphatic alcohol (pKₐ ~15) remains fully protonated, drastically reducing its nucleophilicity compared to an alkoxide[3].

-

Reagent Partitioning: The biphasic nature of the system partitions the hydrophobic electrophile, benzyl chloroformate (Cbz-Cl), into the organic phase. This minimizes its background hydrolysis while facilitating a controlled reaction with the amine at the phase interface.

-

Base Selection: The use of stronger organic bases (e.g., DMAP, TEA) or strong inorganic bases (e.g., NaOH) is strictly avoided, as these can hyper-activate the electrophile or deprotonate the alcohol, leading to unwanted O-acylation or bis-Cbz formation[4]. This controlled approach has been successfully validated for the synthesis of various pyridyl carbamates[5].

Process Visualization & Logical Pathways

Fig 1: Step-by-step experimental workflow for the synthesis and purification of the target carbamate.

Fig 2: Chemoselectivity logic demonstrating the preferential N-acylation over O-acylation at pH 8.

Experimental Protocol

Reaction Components

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 3-amino-5-hydroxymethylpyridine | 124.14 | 1.0 | 1.00 g (8.05 mmol) | Limiting Reactant |

| Benzyl chloroformate (Cbz-Cl) | 170.60 | 1.1 | 1.26 mL (8.86 mmol) | Electrophile / Protecting Group |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 2.0 | 1.35 g (16.1 mmol) | Acid Scavenger / Base Buffer |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 15 mL | Organic Phase |

| Deionized Water (H₂O) | 18.02 | Solvent | 15 mL | Aqueous Phase |

Step-by-Step Methodology

Phase 1: Setup & Dissolution

-

In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of 3-amino-5-hydroxymethylpyridine in 15 mL of THF.

-

Add 15 mL of deionized water to create a biphasic mixture.

-

Add 1.35 g of solid NaHCO₃ to the vigorously stirring mixture.

Phase 2: Electrophile Addition 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C (approx. 10 minutes). Self-validating mechanism: Cooling suppresses the exothermic hydrolysis of Cbz-Cl by water. 5. Using a glass syringe, add 1.26 mL of Cbz-Cl dropwise over 15 minutes. Caution: Rapid addition causes localized concentration spikes, increasing the risk of di-acylation. 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 12 hours.

Phase 3: Monitoring & Workup 7. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The reaction is complete when the highly polar starting material spot is fully consumed. 8. Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 20 mL of EtOAc. 9. Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine). 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 20% to 60% EtOAc in Hexanes. 12. Collect the product-containing fractions and evaporate the solvent to yield Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate as a white to off-white solid.

Analytical Characterization

To verify the structural integrity and confirm chemoselectivity (N- vs. O-protection), the following analytical data should be observed:

| Technique | Expected Signal / Shift | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.95 (s, 1H) | Carbamate N-H (Exchangeable, confirms N-acylation) |

| δ 8.52 (d, J = 2.0 Hz, 1H) | Pyridine C2-H | |

| δ 8.21 (d, J = 2.0 Hz, 1H) | Pyridine C6-H | |

| δ 7.95 (t, J = 2.0 Hz, 1H) | Pyridine C4-H | |

| δ 7.45 – 7.30 (m, 5H) | Benzyl aromatic protons | |

| δ 5.35 (t, J = 5.6 Hz, 1H) | Hydroxyl O-H (Exchangeable, confirms free alcohol) | |

| δ 5.18 (s, 2H) | Benzyl CH₂ | |

| δ 4.50 (d, J = 5.6 Hz, 2H) | Hydroxymethyl CH₂ | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 153.5 | Carbamate C=O |

| δ 66.2 | Benzyl CH₂ | |

| δ 61.5 | Hydroxymethyl CH₂ | |

| HRMS (ESI-TOF) | m/z 259.1077 | [M+H]⁺ calculated for C₁₄H₁₅N₂O₃⁺ |

Troubleshooting & Optimization

| Observation | Potential Cause | Recommended Solution |

| Formation of O-Cbz or bis-Cbz side products | Localized excess of Cbz-Cl or unauthorized use of a strong base (e.g., DMAP, NaOH). | Ensure strict dropwise addition of Cbz-Cl at 0 °C. Strictly maintain the use of NaHCO₃ as a mild base buffer. |

| Incomplete conversion of starting material | Hydrolysis of Cbz-Cl due to poor mixing or degraded reagent. | Ensure vigorous stirring (≥ 600 rpm) of the biphasic mixture. Use fresh Cbz-Cl; add an additional 0.2 eq if the reaction stalls. |

| Product co-elutes with benzyl alcohol | Benzyl alcohol is a natural byproduct of Cbz-Cl hydrolysis. | Optimize the chromatography gradient (start at 10% EtOAc) or remove benzyl alcohol via high-vacuum distillation prior to loading the column. |

References

-

"Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications". National Center for Biotechnology Information (PMC).[Link]

-

"Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions". Taylor & Francis Online.[Link]

-

"Benzyl N-(4-pyridyl)carbamate". National Center for Biotechnology Information (PMC).[Link]

-

"Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer". National Center for Biotechnology Information (PMC).[Link]

Sources

- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl N-(4-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective N-Cbz Protection of 3-Amino-5-hydroxymethylpyridine

Part 1: Executive Summary & Strategic Rationale

The Challenge: Amphoteric Scaffolds & Regioselectivity

The protection of 3-amino-5-hydroxymethylpyridine (CAS 443649-18-1) presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two nucleophilic sites:

-

The C3-Amino group: An electron-deficient aromatic amine (reduced nucleophilicity due to the pyridine ring).

-

The C5-Hydroxymethyl group: A primary aliphatic alcohol.

While standard amines are significantly more nucleophilic than alcohols, the electron-withdrawing nature of the pyridine ring lowers the pKa of the amino group (approx. pKa ~6.0), narrowing the reactivity gap between the amine and the alcohol. Using aggressive acylating conditions (e.g., NaH/DMF) can lead to bis-protection (N,O-dicarbonate) or O-protection.

The Solution: Biphasic Schotten-Baumann Control

This protocol utilizes a modified Schotten-Baumann condition (THF/Aqueous NaHCO₃). This system buffers the pH at ~8.5, which is sufficient to keep the amine nucleophilic (unprotonated) while ensuring the alcohol remains protonated (and thus non-nucleophilic). This kinetic control guarantees exclusive N-acylation .

Part 2: Scientific Mechanism & Logic

Reaction Pathway Analysis

The reaction utilizes Benzyl Chloroformate (Cbz-Cl) .[1][2][3][4] The mechanism relies on the nucleophilic attack of the pyridine amine nitrogen onto the carbonyl of Cbz-Cl.

Key Mechanistic Insights:

-

Kinetic vs. Thermodynamic: The formation of the carbamate (N-Cbz) is kinetically favored over the carbonate (O-Cbz) in the absence of strong bases that would deprotonate the alcohol.

-

HCl Scavenging: The reaction produces HCl as a byproduct. If not neutralized, the pyridine nitrogen will protonate (pyridinium salt), arresting the reaction. Sodium bicarbonate (NaHCO₃) acts as a mild proton scavenger that does not catalyze O-acylation.

Visualization: Reaction Mechanism & Selectivity

The following diagram illustrates the competitive pathways and the selective route enforced by this protocol.

Caption: Kinetic pathway favoring N-acylation over O-acylation via pH-controlled nucleophilicity.

Part 3: Detailed Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[2][5][6][7] | Role | Specification |

| 3-Amino-5-hydroxymethylpyridine | 1.0 | Substrate | >97% Purity |

| Benzyl Chloroformate (Cbz-Cl) | 1.1 - 1.2 | Protecting Group | 95%, Store at 4°C |

| Sodium Bicarbonate (NaHCO₃) | 2.5 | Base/Buffer | Saturated Aqueous Soln. |

| Tetrahydrofuran (THF) | 10-15 Vol | Solvent | HPLC Grade, Non-stabilized |

| Ethyl Acetate (EtOAc) | N/A | Extraction | ACS Grade |

Step-by-Step Procedure

1. Preparation of the Reaction System

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-hydroxymethylpyridine (1.0 equiv) in THF (10 volumes relative to mass, e.g., 10 mL for 1 g).

-

Note: The starting material may not dissolve completely initially. It will solubilize as the reaction proceeds.

-

-

Buffer Addition: Add Saturated Aqueous NaHCO₃ (5 volumes).

-

Expert Tip: The biphasic mixture requires vigorous stirring to ensure efficient mass transfer between the organic phase (Cbz-Cl) and the aqueous phase (Base).

-

-

Cooling: Cool the mixture to 0°C using an ice bath. Low temperature suppresses the reaction rate of the hydroxyl group.

2. Addition of Reagent

-

Cbz-Cl Addition: Dilute Benzyl Chloroformate (1.1 equiv) in a small volume of THF (1-2 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes.

-

Caution: Cbz-Cl is a lachrymator. Perform in a fume hood.

-

Why Dropwise? Prevents local high concentrations of Cbz-Cl which could promote bis-protection.

-

3. Reaction & Monitoring

-

Warm Up: Allow the reaction to warm naturally to Room Temperature (20–25°C) .

-

Time: Stir for 3–6 hours.

-

Monitoring (TLC/LCMS):

-

TLC: Eluent 5% MeOH in DCM. The product will be less polar (higher Rf) than the starting material but more polar than bis-Cbz impurities.

-

LCMS: Look for Mass [M+H]+ = 259.1 (Product). Watch for [M+H]+ = 393.1 (Bis-Cbz).

-

4. Workup & Isolation

-

Phase Separation: Dilute the mixture with Ethyl Acetate (20 volumes) and Water (10 volumes). Separate the layers.

-

Extraction: Extract the aqueous layer twice more with Ethyl Acetate.

-

Washing: Wash the combined organic layers with:

-

1x Water (to remove salts).

-

1x Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[2]

5. Purification (If Required)

-

Scenario A (High Purity): The crude residue is often a white/off-white solid of sufficient purity (>90%). Trituration with cold Diethyl Ether or Hexanes/EtOAc (9:1) can remove benzyl alcohol byproducts.

-

Scenario B (Bis-Cbz present): If >5% bis-protected product is observed, purify via Flash Column Chromatography .

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of 0% → 10% Methanol in Dichloromethane (DCM).

-

Part 4: Quality Control & Characterization

Expected Data for N-Cbz-3-amino-5-hydroxymethylpyridine:

-

Molecular Weight: 258.27 g/mol .

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 9.8-10.0 (s, 1H, NH -Cbz) – Broad singlet, exchangeable.

-

δ 8.5 (d, 1H, Pyridine C2-H ) – Deshielded by ring nitrogen.

-

δ 8.1 (s, 1H, Pyridine C6-H ).

-

δ 7.9 (s, 1H, Pyridine C4-H ).

-

δ 7.3-7.4 (m, 5H, Phenyl -H).

-

δ 5.15 (s, 2H, O-CH2 -Ph).

-

δ 5.3 (t, 1H, OH) – If DMSO is dry.

-

δ 4.5 (d, 2H, CH2 -OH).

-

Part 5: Troubleshooting & Optimization

Workflow Logic: Purification Strategy

The following decision tree helps handle common impurities (Unreacted Amine vs. Bis-Protection).

Caption: Decision tree for handling common reaction outcomes.

Expert Insights

-

Bis-Protection Reversal: If you accidentally form the N,O-bis-Cbz compound, do not discard it. Treat the crude mixture with 1M NaOH in Methanol at room temperature for 30 minutes. The carbonate (O-Cbz) hydrolyzes much faster than the carbamate (N-Cbz), returning the desired product [1].

-

Solubility Issues: If the starting material is insoluble in THF, switch to DMF or DMAc as the organic solvent. However, aqueous workup will require more thorough washing (LiCl solution) to remove the DMF.

-

Alternative Reagents: For extremely sensitive substrates where HCl generation is problematic, use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide). It releases N-hydroxysuccinimide (neutral) instead of HCl, but the reaction is slower [2].

Part 6: References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

-

Paal, M. et al. "Selective Protection of Amines." Organic Chemistry Portal. Retrieved from [6]

-

Agami, C.; Couty, F. "The Reactivity of the N-Boc Group." Tetrahedron2002 , 58, 2701–2724. (Analogous reactivity for carbamates).[10]

-

Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004 , 60, 2447-2467.

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - Trusted Chemical Company [pipzine-chem.com]

- 10. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for Utilizing Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in Fragment-Based Drug Design

Authored by: Senior Application Scientist

Introduction: The Strategic Value of the Pyridinyl Carbamate Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to identify low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective lead compounds through strategies such as fragment growing, linking, or merging.[3][4][5]

This guide focuses on the application of a specific, strategically designed fragment: Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate . This fragment combines several key features that make it an attractive starting point for FBDD campaigns:

-

A Privileged Scaffold: The pyridine ring is a common motif in numerous approved drugs, valued for its ability to participate in various non-covalent interactions and its favorable pharmacokinetic properties.[6]

-

Hydrogen Bonding Capabilities: The presence of a hydroxymethyl group and a carbamate linkage provides both hydrogen bond donor and acceptor sites, crucial for anchoring the fragment to a protein's active site.

-

Defined Vectors for Growth: The distinct chemical handles on the fragment—the hydroxyl group, the carbamate, and positions on the pyridine and benzyl rings—offer clear vectors for synthetic elaboration during the hit-to-lead optimization phase.[7]

-

Compliance with the "Rule of Three": This fragment is designed to adhere to the general principles of the "Rule of Three," which governs the physicochemical properties of ideal fragments, ensuring a higher probability of binding and better starting points for optimization.[8]

These application notes provide a comprehensive workflow and detailed protocols for the effective use of Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in an FBDD campaign, from initial screening to hit validation and lead optimization.

Fragment Characterization: Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Before initiating any screening campaign, it is imperative to thoroughly characterize the fragment to ensure its suitability and to have a baseline for all subsequent experiments.

| Property | Value | "Rule of Three" Guideline | Significance |

| Molecular Weight | 258.27 g/mol | < 300 Da | Ensures better chemical space coverage and higher hit rates.[2][9] |

| Hydrogen Bond Donors | 2 | ≤ 3 | Provides specific interactions without excessive desolvation penalties.[8][10] |

| Hydrogen Bond Acceptors | 3 | ≤ 3 | Offers key anchoring points for binding to the target protein.[8][10] |

| cLogP (estimated) | ~1.5 - 2.5 | ≤ 3 | Ensures adequate solubility for biophysical screening methods.[8][10] |

| Rotatable Bonds | 4 | ≤ 3 | While slightly exceeding the guideline, the conformational flexibility is still reasonably constrained, which is favorable for binding. |

FBDD Workflow Utilizing Benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate